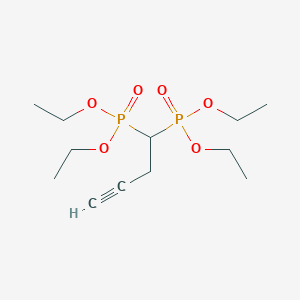

Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate

Description

Properties

Molecular Formula |

C12H24O6P2 |

|---|---|

Molecular Weight |

326.26 g/mol |

IUPAC Name |

4,4-bis(diethoxyphosphoryl)but-1-yne |

InChI |

InChI=1S/C12H24O6P2/c1-6-11-12(19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h1,12H,7-11H2,2-5H3 |

InChI Key |

SOYFRPJGNFZJEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(CC#C)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy-phosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Bisphosphonates in Bone Health

Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate is primarily utilized in the synthesis of bisphosphonate analogs that target bone metabolism. Bisphosphonates are known for their ability to inhibit bone resorption, making them essential in treating osteoporosis and other bone-related disorders. Recent studies have highlighted the compound's efficacy in enhancing the binding affinity of bisphosphonates to hydroxyapatite, a key component of bone mineral .

1.2 Fluorescent Imaging Probes

The compound has been employed to develop fluorescent imaging probes that facilitate the study of bisphosphonate distribution within bone tissues. These probes allow researchers to visualize the localization and penetration of bisphosphonates in vivo, providing insights into their pharmacokinetics and therapeutic effects. The ability to track these compounds enhances our understanding of their mechanisms of action and potential side effects .

Synthetic Methodologies

2.1 Click Chemistry Applications

Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate serves as a versatile intermediate in click chemistry reactions. It can participate in 1,3-dipolar cycloadditions to form functionalized bisphosphonates with varied biological activities. This synthetic pathway is valuable for creating new drug candidates with improved efficacy against diseases such as cancer and osteoporosis .

2.2 Development of Antimetabolite Agents

The compound has also been investigated for its potential as an antimetabolite agent. Its structure allows for modifications that can enhance biological activity against specific targets, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphorus-containing groups. These groups can form strong bonds with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural Features

Key Differences :

- The but-3-yne spacer introduces rigidity and electron deficiency, favoring reactions with nucleophiles or dienophiles. In contrast, vinylidene spacers (e.g., ) participate in cycloadditions but lack the triple bond’s directional constraints.

- Fluorinated analogs () exhibit enhanced hydrolytic stability due to the C-F bond, whereas the yne-containing compound may require protection during synthesis to prevent alkyne degradation .

Insights :

- The yne-containing compound’s synthesis () involves a multi-step process with stringent pH control, contrasting with the one-step fluorination used for fluorinated analogs ().

- Vinylidenebisphosphonates () are often synthesized via elimination reactions, whereas the yne derivative requires phosphonylation of pre-formed intermediates .

Comparative Analysis :

- The yne spacer enables unique cycloaddition pathways (e.g., with azides or nitrones) inaccessible to ethylene or vinylidene analogs, expanding utility in heterocyclic chemistry .

- Fluorinated bisphosphonates () show superior antiparasitic activity due to enhanced bioavailability, whereas the yne derivative’s triple bond may limit membrane permeability .

Spectroscopic Data

Notable Trends:

- The yne derivative’s ³¹P NMR signal (δ 8.95 ppm) is upfield compared to methoxy-substituted analogs (δ 14.84 ppm), reflecting reduced electron density at phosphorus due to the triple bond .

Biological Activity

Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate, a member of the bisphosphonate family, has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Bisphosphonates

Bisphosphonates are a class of compounds characterized by their two phosphonate groups attached to a carbon chain. They are primarily known for their ability to inhibit bone resorption by osteoclasts, making them valuable in treating conditions like osteoporosis and Paget's disease. The structure-activity relationship (SAR) of bisphosphonates indicates that modifications in their chemical structure can significantly influence their biological activity and therapeutic efficacy.

The biological activity of tetraethyl (but-3-yne-1,1-diyl)bisphosphonate is largely attributed to its ability to interact with specific enzymes involved in the mevalonate pathway, particularly farnesyl diphosphate synthase (FDPS). By inhibiting FDPS, these compounds disrupt the synthesis of isoprenoid lipids essential for the post-translational modification of small GTP-binding proteins, which are crucial for osteoclast function and survival .

Key Mechanisms:

- Inhibition of Bone Resorption : Bisphosphonates bind to hydroxyapatite in bone tissue, leading to reduced osteoclast activity.

- Enzyme Inhibition : Compounds like tetraethyl (but-3-yne-1,1-diyl)bisphosphonate may exhibit enzyme-inhibitory properties that extend beyond bone metabolism .

- Cellular Effects : They can induce apoptosis in osteoclasts and modulate immune responses through interactions with monocytes and macrophages .

Biological Activity Data

Research has demonstrated various biological activities associated with tetraethyl (but-3-yne-1,1-diyl)bisphosphonate. Below is a summary of its observed effects based on recent studies:

Case Studies

Several studies have highlighted the effectiveness of tetraethyl (but-3-yne-1,1-diyl)bisphosphonate in various experimental settings:

- Antitumor Efficacy : A study investigated the synthesis of new derivatives based on this bisphosphonate and evaluated their antitumor activity against cancer cell lines. Results indicated enhanced cytotoxicity compared to traditional bisphosphonates .

- Enzymatic Studies : Research focusing on the interaction between tetraethyl (but-3-yne-1,1-diyl)bisphosphonate and FDPS revealed that structural modifications could lead to increased inhibition potency, providing insights into optimizing bisphosphonate design for therapeutic use .

- Clinical Applications : Clinical trials have shown that bisphosphonates significantly decrease fracture rates in patients with osteoporosis, suggesting that tetraethyl (but-3-yne-1,1-diyl)bisphosphonate could be beneficial as part of a treatment regimen .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tetraethyl (but-3-yne-1,1-diyl)bisphosphonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of tetraethyl bisphosphonate using alkyne-substituted reagents (e.g., propargyl bromide) under basic conditions. Optimization of sodium hydride concentration (e.g., 2–3 equivalents) and controlled temperature (0–25°C) minimizes elimination side reactions . Evidence from analogous bisphosphonate syntheses shows that solvent choice (e.g., THF or DMF) significantly impacts reaction efficiency, with DMF favoring higher yields due to improved reagent solubility .

Q. How can researchers characterize the purity and structural integrity of tetraethyl (but-3-yne-1,1-diyl)bisphosphonate?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The P NMR spectrum should display two distinct peaks for the geminal phosphonate groups (δ ≈ 20–22 ppm), while H NMR confirms the alkyne proton (δ ≈ 2.0–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies the P=O stretch (~1250 cm) and alkyne C≡C stretch (~2100 cm) .

Q. What are the key stability considerations for storing tetraethyl (but-3-yne-1,1-diyl)bisphosphonate?

- Methodology : The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. Degradation products (e.g., hydrolyzed phosphonic acids) can be monitored via thin-layer chromatography (TLC) using a 3:1 ethyl acetate/hexane mobile phase, with UV detection at 254 nm .

Advanced Research Questions

Q. How does tetraethyl (but-3-yne-1,1-diyl)bisphosphonate interact with biological systems, and what experimental models are suitable for studying its mechanism?

- Methodology : In vitro bone resorption assays using rat peritoneal macrophages co-cultured with Ca-labeled bone particles are effective. Pretreatment of bone particles with the bisphosphonate (10–10 M, 24 hours) inhibits osteolysis by coating bone mineral surfaces, as shown in analogous bisphosphonate studies . For fluorophore conjugation (e.g., DPP derivatives), click chemistry (azide-alkyne cycloaddition) enables tracking cellular uptake via fluorescence microscopy .

Q. What structural modifications of tetraethyl (but-3-yne-1,1-diyl)bisphosphonate enhance its pharmacological activity, and how are these derivatives validated?

- Methodology : Alkylation or aryl substitution at the alkyne position can improve binding affinity to bone mineral. For example, substituting the alkyne with a geranyl group (via farnesyl bromide alkylation) mimics isoprenoid substrates, as demonstrated in geranylgeranyl diphosphate synthase inhibition assays . Post-synthetic hydrolysis of ethyl groups to free phosphonic acids (using HCl/THF) enhances bioavailability .

Q. How do researchers resolve contradictions in bisphosphonate efficacy data (e.g., bone resorption inhibition vs. cardiac risks)?

- Methodology : Systematic meta-analyses of preclinical and clinical datasets are essential. For instance, conflicting reports on atrial fibrillation risks require stratified analysis of "serious" (hospitalization/death) vs. "non-serious" events, adjusting for covariates like age and baseline cardiovascular health . In vitro cytotoxicity assays (e.g., LDH release) differentiate bone-targeted vs. systemic effects .

Q. What challenges arise in scaling up tetraethyl (but-3-yne-1,1-diyl)bisphosphonate synthesis, and how are they mitigated?

- Methodology : Large-scale alkylation risks exothermic side reactions. Pilot studies using microreactors (e.g., flow chemistry) improve heat dissipation and reproducibility. Post-reaction purification via column chromatography (silica gel, ethyl acetate gradient) removes unreacted tetraethyl bisphosphonate, confirmed by P NMR .

Q. How can researchers assess long-term stability and degradation pathways of bisphosphonate conjugates in physiological environments?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) simulate aging. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed phosphonates or oxidized alkynes. Comparative pharmacokinetic studies in rodent models (e.g., plasma half-life via LC-MS/MS) quantify metabolic stability .

Q. What advanced imaging techniques enable in vivo tracking of tetraethyl (but-3-yne-1,1-diyl)bisphosphonate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.